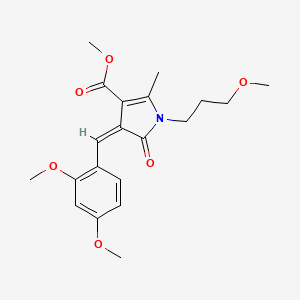![molecular formula C20H15FN2S B5346547 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5346547.png)
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile, also known as DMTF, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of acrylonitrile derivatives and has been found to have potential applications in various fields. In
科学的研究の応用
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to have anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been used as a building block for the synthesis of new materials with improved properties. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide.
作用機序
The mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific targets in cells. It has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. This compound has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and has good stability. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile. One area of research is the development of new derivatives of this compound with improved properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with specific targets in cells. In addition, more research is needed to explore the potential applications of this compound in agriculture and material science. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo.
合成法
The synthesis of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile involves the reaction of 2-fluorobenzaldehyde with 2,4-dimethylthiazole-5-carbaldehyde in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with malononitrile to obtain the final product, this compound. The synthesis method has been optimized to achieve a high yield of this compound with good purity and quality.
特性
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2S/c1-13-7-8-17(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCWYJCFNHDXLP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)
![allyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346511.png)

![2-butyl-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5346522.png)
![methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5346530.png)
![5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)

![3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346560.png)